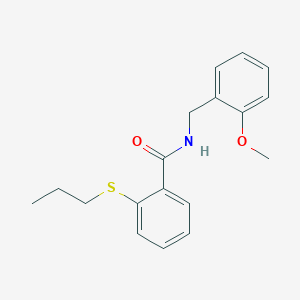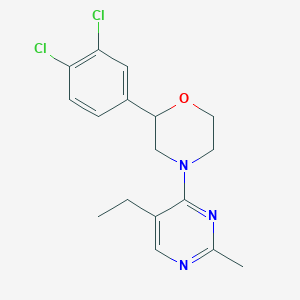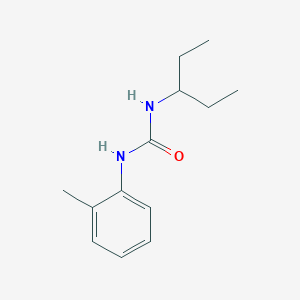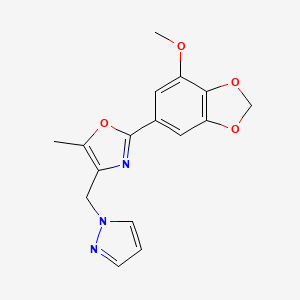
N-(2-methoxybenzyl)-2-(propylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)-2-(propylthio)benzamide, also known as MPB, is a chemical compound that has been widely studied for its potential therapeutic applications. MPB is a member of the benzamide family of compounds, which have been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects. In
作用机制
The exact mechanism of action of N-(2-methoxybenzyl)-2-(propylthio)benzamide is not fully understood, but several studies have provided insights into its biological activity. This compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2). This compound has also been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and in vitro studies. This compound has been shown to inhibit cancer cell proliferation, induce apoptosis, reduce inflammation, and decrease oxidative stress. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
N-(2-methoxybenzyl)-2-(propylthio)benzamide has several advantages for lab experiments, including its ease of synthesis and its well-characterized biological activity. However, one limitation of this compound research is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, more research is needed to fully understand the safety and toxicity profile of this compound.
未来方向
There are several potential future directions for N-(2-methoxybenzyl)-2-(propylthio)benzamide research. One area of interest is the development of this compound analogs with improved solubility and biological activity. Another area of research is the investigation of this compound in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapy agents. Additionally, more research is needed to understand the safety and toxicity profile of this compound and its potential for clinical use in humans.
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, and has several advantages for lab experiments. Future research is needed to fully understand the potential of this compound for clinical use in humans.
合成方法
The synthesis of N-(2-methoxybenzyl)-2-(propylthio)benzamide involves the reaction of 2-(propylthio)benzoic acid with 2-methoxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method has been reported in several scientific journals, including the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters.
科学研究应用
N-(2-methoxybenzyl)-2-(propylthio)benzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. Several studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer activity, this compound has been investigated for its anti-inflammatory and antioxidant properties. Several studies have shown that this compound can reduce inflammation and oxidative stress in animal models of inflammatory diseases such as arthritis and colitis.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-propylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-3-12-22-17-11-7-5-9-15(17)18(20)19-13-14-8-4-6-10-16(14)21-2/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHOYIKHLRKIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5372522.png)



![1-methyl-1'-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5372560.png)

![(3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)amine hydrochloride](/img/structure/B5372571.png)
![4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol](/img/structure/B5372578.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5372584.png)
![ethyl [5-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5372589.png)

![2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5372612.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylnicotinamide](/img/structure/B5372614.png)